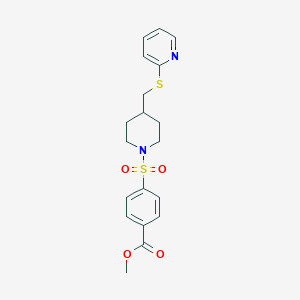
Methyl 4-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 4-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C19H22N2O4S2 and its molecular weight is 406.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 4-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data from diverse research sources.
Chemical Structure and Properties
The compound's structure consists of several key functional groups that contribute to its biological activity:
- Piperidine Ring : Known for its diverse pharmacological properties, piperidine derivatives often exhibit significant biological activities, including analgesic and anti-inflammatory effects.
- Thioether Linkage : The presence of a pyridin-2-ylthio group enhances the compound's ability to interact with biological targets.
- Sulfonyl Group : This moiety is associated with various pharmacological effects, including enzyme inhibition and antibacterial activity.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1421489-93-1 |
| Molecular Formula | C19H22N2O4S2 |
| Molecular Weight | 406.5 g/mol |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The thioether and sulfonyl groups are likely involved in modulating enzyme activity and receptor binding, leading to various pharmacological effects.
Research indicates that compounds containing piperidine rings can act as antagonists or agonists at neurotransmitter receptors, potentially influencing pathways related to pain perception and inflammation .
Antibacterial Activity
Studies have shown that compounds similar to this compound exhibit significant antibacterial properties. The sulfonamide moiety is particularly noted for its ability to inhibit bacterial growth by interfering with folic acid synthesis .
Anti-inflammatory Effects
The compound's piperidine structure contributes to its anti-inflammatory potential. Research on related piperidine derivatives has demonstrated their effectiveness in reducing inflammation in various models, suggesting that this compound may similarly modulate inflammatory responses .
Enzyme Inhibition
Preliminary studies indicate that this compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
- Antimicrobial Evaluation :
- Enzyme Binding Studies :
- In Vivo Studies :
Eigenschaften
IUPAC Name |
methyl 4-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-25-19(22)16-5-7-17(8-6-16)27(23,24)21-12-9-15(10-13-21)14-26-18-4-2-3-11-20-18/h2-8,11,15H,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIODMPRXBCEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














